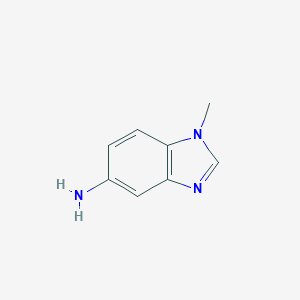

1-Methylbenzoimidazol-5-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds structurally related to "1-Methylbenzoimidazol-5-amine," often involves multi-step chemical processes. For instance, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogues through a simple two-step synthesis illustrates a methodology that could be adapted for related compounds. These processes highlight the flexibility in synthesizing benzimidazole derivatives using various starting materials and conditions to achieve desired structural features (Witchard & Watson, 2010).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, such as the study of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, reveals the importance of conformational dynamics in determining the properties of these compounds. The antiperiplanar conformation of terminal benzimidazole groups in some molecules contrasts with the synperiplanar conformation in others, influencing their reactivity and interactions (Li et al., 2012).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, highlighting their versatile chemical properties. For example, the amination of N-substituted amidines to produce 1,2-disubstituted benzimidazoles demonstrates the nucleophilic substitution capabilities of these compounds. This process is pivotal for introducing new functional groups and expanding the chemical diversity of the benzimidazole core (Alla et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of novel benzimidazole Mannich bases, including their 1H-NMR, 13C-NMR, FTIR spectra, and elemental analysis, provide valuable insights into their structural and physical properties, which are essential for their practical applications (Marinescu et al., 2020).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interaction with other molecules, are integral to their functionality. For instance, the synthesis and potent antimicrobial activity of some benzimidazole-5-carboxylic acid alkyl ester derivatives showcase the chemical versatility and bioactive potential of these compounds. Their ability to serve as potent antibacterial and antifungal agents exemplifies the practical significance of understanding their chemical properties (Ozden et al., 2005).

Aplicaciones Científicas De Investigación

Vicarious Nucleophilic C-Amination

The vicarious nucleophilic C-amination of nitrobenzene and nitro-1-methylbenzimidazoles in a superbasic medium leads to the formation of amino-substituted derivatives. The process involves primary radical anions from the substrates, suggesting potential pathways for introducing amino groups into aromatic systems. This method enhances the yield of aminated products, particularly for 1-methyl-5-nitrobenzimidazole, in the presence of CuCl, indicating a pathway for the functionalization of benzimidazole derivatives (Titova et al., 2005).

Electrochemical Oxidation in Ionic Liquids

Investigation into the electrochemical oxidation of primary amines in ionic liquid media reveals the formation of organic layers attached to electrode surfaces. This study, focusing on compounds like 4-nitrobenzylamine, suggests applications in modifying electrode surfaces for various electrochemical applications (Ghilane et al., 2010).

Anti-Tumor Activity of Benzimidazole Derivatives

Benzimidazole derivatives have been synthesized and evaluated for their anti-tumor activities. These compounds, through various transformations, show significant activity against human cell lines, indicating the therapeutic potential of benzimidazole compounds in cancer treatment (El-Ahwany & el-azim, 2018).

Superheat-Resistant Polyimides

The synthesis of diamines containing N-methyl benzimidazole and their application in creating superheat-resistant polyimide films for flexible display substrates have been studied. These materials exhibit ultra-low coefficients of thermal expansion and high glass-transition temperatures, making them suitable for high-performance applications (Qian et al., 2020).

Carbonyl-Scavenging Ability

The carbonyl-scavenging ability of 2-amino-1-methylbenzimidazole (AMBI) and related compounds has been explored for modifying the carbonyl content of foods, providing insights into potential applications in food science and technology. The study suggests that these compounds can be employed to either modify food properties or eliminate undesirable components (Hidalgo et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGBYZGEQUDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311266 | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbenzoimidazol-5-amine | |

CAS RN |

10394-38-4 | |

| Record name | 10394-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

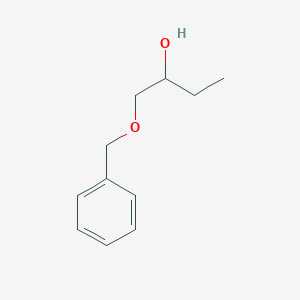

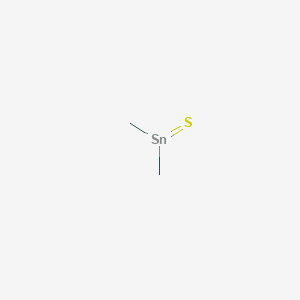

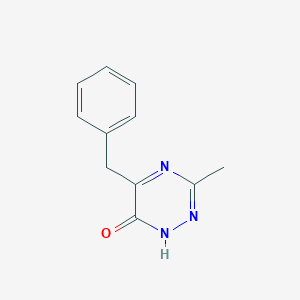

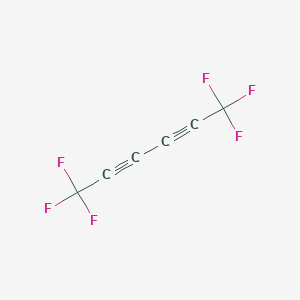

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)